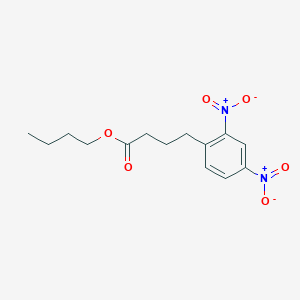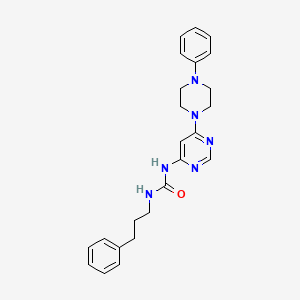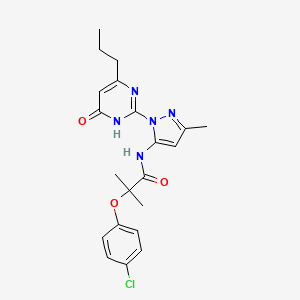
Butyl 4-(2,4-dinitrophenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(2,4-dinitrophenyl)butanoate is a chemical compound with the molecular formula C14H18N2O6 . It contains a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 10 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 2 aromatic nitro groups .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a total of 40 bonds, including 22 non-H bonds, 11 multiple bonds, 10 rotatable bonds, 5 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 2 aromatic nitro groups . The structure data file (SDF/MOL File) of this molecule is available and can be imported to most of the chemistry software for further analysis .Scientific Research Applications
Chromatography and Separation Techniques
Butyl 4-(2,4-dinitrophenyl)butanoate and its derivatives are used in chromatography for the separation of complex mixtures. Boichenko et al. (2007) discussed the use of aliphatic carboxylic acids as modifiers in micellar liquid chromatography for separating 2,4-dinitrophenyl derivatives of amino acids. They demonstrated that these derivatives could be effectively separated using micellar mobile phases with different organic modifiers (Boichenko et al., 2007).
Synthesis and Spectral Characterization
Kalaivani et al. (2012) conducted a study on the synthesis and spectral characterization of tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate. Their work involved preparing this compound and characterizing it through various spectroscopic methods, contributing to the understanding of its structure and properties (Kalaivani et al., 2012).
Crystal Structure and Computational Studies
In 2022, Chandini K. M. et al. synthesized and characterized the compound (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate. Their study included crystal structure analysis and computational studies, providing insights into the compound's molecular interactions and stability (Chandini K. M. et al., 2022).
Analytical Chemistry
Research in analytical chemistry has leveraged 2,4-dinitrophenyl derivatives. For instance, Grosjean (1982) measured ambient levels of carbonyl compounds, including those formed as 2,4-dinitrophenylhydrazones, in the Los Angeles area. This method highlighted the utility of these derivatives in environmental monitoring and analysis (Grosjean, 1982).
Biological Activity
Mukovoz et al. (2019) synthesized dialkyl (2Z)-2-[(2,4-dinitrophenyl)hydrazinylidene]butanedioates and investigated their biological activity. This research contributes to the understanding of the biological applications and potential of compounds containing the 2,4-dinitrophenyl group (Mukovoz et al., 2019).
Safety and Hazards
The safety information for Butyl 4-(2,4-dinitrophenyl)butanoate indicates that it is a hazardous substance. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
butyl 4-(2,4-dinitrophenyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-2-3-9-22-14(17)6-4-5-11-7-8-12(15(18)19)10-13(11)16(20)21/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSVONOUJQLKRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)acetate](/img/structure/B2369838.png)



![6-Tert-butyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2369845.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)




![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)
![5-[(4-Bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B2369860.png)
